N-[(3,3-Difluorocyclobutyl)methyl]aniline
Description
N-[(3,3-Difluorocyclobutyl)methyl]aniline is a fluorinated aniline derivative featuring a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions, linked via a methyl group to the aniline nitrogen. This structure introduces unique steric and electronic properties due to the strained cyclobutane ring and electron-withdrawing fluorine atoms.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]aniline |
InChI |
InChI=1S/C11H13F2N/c12-11(13)6-9(7-11)8-14-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2 |
InChI Key |
XGDWPCZQLXBFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]aniline typically involves the reaction of aniline with a difluorocyclobutylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,3-Difluorocyclobutyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
N-[(3,3-Difluorocyclobutyl)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is distinguished by its 3,3-difluorocyclobutylmethyl substituent. Comparisons with related aniline derivatives highlight key differences:
Key Observations:
- Cyclobutane Ring : The strained cyclobutyl group in the target compound increases molecular rigidity compared to linear alkyl (e.g., 3-methylbutyl in ) or benzyl substituents (). This may influence binding affinity in biological systems .
- Fluorine Substitution : The 3,3-difluoro configuration contrasts with compounds having trifluoromethyl () or trifluorophenyl groups (), which exhibit stronger electron-withdrawing effects.
- Synthetic Complexity : Derivatives with sulfonylpiperazine and nitro groups (e.g., 10j in ) show lower yields (20%) compared to simpler analogs, likely due to steric hindrance .
Electronic and Steric Properties
- This contrasts with methoxy-substituted analogs (e.g., ), where electron-donating groups increase reactivity .
- Steric Hindrance : The cyclobutylmethyl group introduces moderate steric bulk compared to smaller substituents like methyl () or larger groups like tetrahydrofuran-derived chains (m).
Biological Activity
N-[(3,3-Difluorocyclobutyl)methyl]aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a difluorocyclobutyl group attached to an aniline moiety. Its molecular formula is , and it exhibits distinct physical and chemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 199.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluorocyclobutyl group may enhance the compound's binding affinity to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to:
- Inhibition of inflammatory mediators: The compound has shown potential in reducing inflammation by modulating the expression of pro-inflammatory cytokines.
- Neurotransmitter modulation: It may affect neurotransmitter release, which could have implications for neurological disorders.
Case Studies and Experimental Data
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers in treated animals compared to controls.
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases.
- Cancer Research : Preliminary investigations have suggested that this compound may inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. Further studies are needed to elucidate the underlying mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylaniline | Aniline derivative | Solvent and intermediate |
| 3,3-Difluorocyclobutanamine | Contains difluoro group | Potentially useful in pharmaceuticals |
| 4-Fluoroaniline | Fluoro-substituted aniline | Exhibits different biological activities |
The unique combination of a difluoro group and an aniline structure in this compound may confer distinct reactivity profiles compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
